molecular formula C20H25N3 B11570194 1-butyl-N-(4-ethylbenzyl)-1H-benzimidazol-2-amine

1-butyl-N-(4-ethylbenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11570194
M. Wt: 307.4 g/mol
InChI Key: SFQCGYUXHRWLDU-UHFFFAOYSA-N
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Description

1-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Ethylphenylmethyl Group: The ethylphenylmethyl group can be attached through a nucleophilic substitution reaction using 4-ethylbenzyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzimidazole core or the attached groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: Use as a probe to study molecular interactions and pathways in biological systems.

    Material Science: Potential application in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The butyl and ethylphenylmethyl groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-2-METHYL-1H-BENZIMIDAZOLE: Similar structure but lacks the ethylphenylmethyl group.

    1-BUTYL-2-PHENYL-1H-BENZIMIDAZOLE: Similar structure but lacks the ethyl group on the phenyl ring.

    1-BUTYL-1H-BENZIMIDAZOLE: Similar structure but lacks both the ethylphenylmethyl group and the methyl group on the benzimidazole core.

Uniqueness

1-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of both the butyl group and the ethylphenylmethyl group, which may confer distinct biological and chemical properties. This combination of substituents can enhance its binding affinity, specificity, and overall activity in various applications.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

1-butyl-N-[(4-ethylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C20H25N3/c1-3-5-14-23-19-9-7-6-8-18(19)22-20(23)21-15-17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3,(H,21,22)

InChI Key

SFQCGYUXHRWLDU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)CC

Origin of Product

United States

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